![molecular formula C19H18N2O2 B5706293 N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5706293.png)

N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylbenzamide” is also known as JHDM Inhibitor VIII, SD70 . It is a cell-permeable compound with a Fe (II)-chelating 8-hydroxyquinoline (8HQ) moiety . It is reported to inhibit KDM4C and possibly other JMJD2/KDM4 members of Jumonji domain-containing histone demethylases (JHDM) .

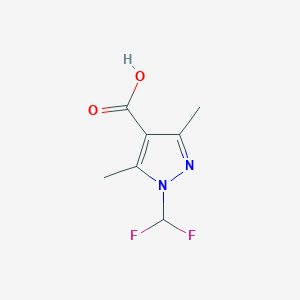

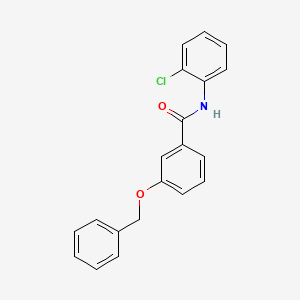

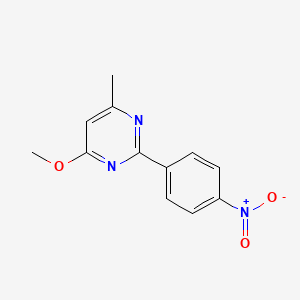

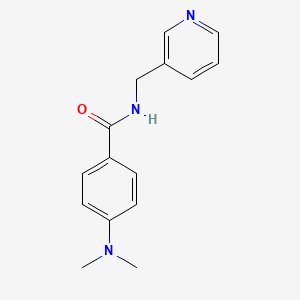

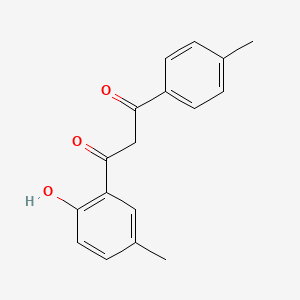

Molecular Structure Analysis

The empirical formula of this compound is C18H18N2O3 . The exact mass is not specified in the search results. The structure likely includes a quinoline ring, a benzamide group, and a methyl group attached to the nitrogen atom.Physical And Chemical Properties Analysis

The compound is an off-white powder . It is soluble in DMSO at a concentration of 50 mg/mL . The storage temperature is 2-8°C .Aplicaciones Científicas De Investigación

Anticancer Properties

N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylbenzamide has been investigated for its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, particularly its ability to inhibit cell proliferation and induce apoptosis. The compound’s unique structure may interfere with key cellular pathways, making it a promising candidate for further study in cancer therapy .

Antioxidant Activity

The compound’s quinoline moiety contributes to its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylbenzamide could be harnessed as a potential natural antioxidant in pharmaceuticals or functional foods .

Anti-inflammatory Effects

Inflammation is associated with various diseases, including autoimmune disorders and chronic conditions. Some studies suggest that this compound may exhibit anti-inflammatory effects by modulating inflammatory pathways. Further research is needed to fully understand its mechanisms and potential therapeutic applications .

Neuroprotective Properties

Given its structural resemblance to certain neuroprotective compounds, N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylbenzamide has drawn interest in neurobiology. Researchers explore its ability to protect neurons from oxidative stress, neurodegeneration, and excitotoxicity. These findings could have implications for neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Antibacterial Activity

The benzamide portion of the compound may contribute to its antibacterial properties. Studies have investigated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Potential applications include developing novel antibiotics or antimicrobial coatings .

Chemical Synthesis and Polymer Applications

Beyond its biological activities, N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylbenzamide can serve as a building block for chemical synthesis. Researchers have explored its use in creating functionalized polymers, such as (meth)acrylates. These polymers find applications in drug delivery, coatings, and materials science .

Soykan, C. (2020). New Methods in the Synthesis of (Meth)Acrylates. IntechOpen. DOI: 10.5772/intechopen.89767 Synthesis, characterization, antioxidant, and antibacterial activities of novel benzamide compounds. (2020). Research on Chemical Intermediates, 46(11), 6717–6730. DOI: 10.1007/s11164-020-04118-7 A brief review of the biological potential of indole derivatives. (2020). Future Journal of Pharmaceutical Sciences, 6(1), 1–12. DOI: 10.1186/s43094-020-00141-y

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

N-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-13-8-9-15-11-16(18(22)20-17(15)10-13)12-21(2)19(23)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZHQTEGHJCHILI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-dichlorophenoxy)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B5706211.png)

![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzenesulfonamide](/img/structure/B5706222.png)

![7-phenyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5706246.png)

![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5706273.png)

![2,2,2-trichloro-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5706277.png)

![isopropyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5706279.png)

![1-(4-methylbenzyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5706303.png)